3-(((1S)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate
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Overview
Description
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is a complex organic compound characterized by its unique molecular structure. This compound features a dioxolane ring, a hydroxybutenyl group, and a pivalate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate typically involves multiple stepsThe final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form saturated compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring provides structural stability, while the pivalate ester can undergo hydrolysis to release active intermediates .
Comparison with Similar Compounds
Similar Compounds
Tertiary Butyl Esters: Similar in structure due to the presence of the tert-butyl group.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Hydroxybutenyl Esters: Compounds with similar hydroxybutenyl groups.
Uniqueness
3-(((1S)-1-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxybut-3-en-1-yl)oxy)propyl pivalate is unique due to its combination of a dioxolane ring, hydroxybutenyl group, and pivalate ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H30O6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxybut-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H30O6/c1-7-12(18)14(13-11-22-17(5,6)23-13)20-9-8-10-21-15(19)16(2,3)4/h7,12-14,18H,1,8-11H2,2-6H3/t12?,13-,14+/m1/s1 |
InChI Key |
UYSZSQVRRIGWPG-IUZLNWEFSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C(C(C=C)O)OCCCOC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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